Arctiin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Conversion and Pharmacological Action

The activity of arctiin in the body is largely dependent on its conversion to arctigenin. The following diagram illustrates this metabolic and pharmacological relationship.

A critical experimental finding that underscores the difference in potency comes from a study on ulcerative colitis. The research demonstrated that arctigenin, but not this compound, acted as the major effective constituent for attenuating colonic inflammatory response in mice. The ethanol extract of Arctium lappa L. fruit was effective, and subsequent bioassay-guided isolation confirmed that the activity resided primarily with arctigenin [1].

Experimental Insights and Protocols

For research and development purposes, understanding the methodologies used to study these compounds and their effects is crucial. The following table outlines key experimental findings and the protocols used to obtain them.

| Assay/Finding | Experimental Protocol Summary | Key Result |

|---|

| Anti-inflammatory Activity in Colitis [1] | Model: DSS-induced colitis in mice. Dosing: this compound/Arctigenin administered at various doses. Assessment: Disease Activity Index (DAI), histopathology, MPO activity, cytokine levels. | Arctigenin significantly reduced DAI scores and inflammatory markers; this compound showed no significant effect. | | In Vitro Anti-cancer Activity [2] [3] | Cell Lines: Human immortalized keratinocyte (HaCaT), various cancer cells. Treatment: Cells treated with this compound/Arctigenin (e.g., 10-250 μM). Analysis: Cell viability (trypan blue exclusion), apoptosis (caspase activation), cell cycle, protein expression (Western blot). | Both compounds inhibited growth, but Arctigenin more potently induced apoptosis and G1 cell cycle arrest. | | Microbial Conversion for Extraction [4] | Process: Fermentation of Fructus arctii powder with fungi (e.g., Aspergillus awamori) expressing high β-glucosidase. Optimization: Carbon/nitrogen sources, pH, fermentation time. Analysis: HPLC for conversion rate and purity. | Achieved ~99.8% conversion of this compound to Arctigenin, yielding high-purity (99.33%) Arctigenin. |

Pharmacokinetics and Research Considerations

A major challenge in developing arctigenin as a therapeutic agent is its pharmacokinetics. Studies show that after oral administration, arctigenin undergoes extensive glucuronidation and hydrolysis in the liver, intestine, and plasma, which can limit its clinical efficacy [5] [6]. This has led to suggestions that alternative administration routes should be explored [5].

For researchers:

- When evaluating in vivo efficacy of this compound, the conversion efficiency by gut microbiota or pre-treatment with enzymes is a critical variable [4].

- For in vitro studies, using arctigenin allows for a more direct assessment of the core pharmacological mechanisms without confounding metabolic factors.

- A promising research direction is the optimization of arctigenin extraction through the enzymatic conversion of the more abundant this compound, as demonstrated in the fermentation protocol [4].

References

- 1. Arctigenin but not this compound acts as the major effective ... [sciencedirect.com]

- 2. Arctigenin: pharmacology, total synthesis, and progress in ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | AdipoR agonist | Mechanism | Concentration [selleckchem.com]

- 4. Optimisation of the Conversion and Extraction of Arctigenin ... [frontiersin.org]

- 5. Overview of the anti-inflammatory effects, pharmacokinetic ... [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of the anti-inflammatory effects, pharmacokinetic ... [nature.com]

Chemical Profile and Pharmacological Activity

Arctiin is a lignan glycoside, which means it is composed of a bioactive aglycone (arctigenin) attached to a sugar molecule [1] [2]. This structure is key to its function and metabolism.

- Conversion to Arctigenin: In the body, this compound is often hydrolyzed (removal of the sugar group) to form its aglycone, arctigenin [3] [4]. Most studies indicate that arctigenin is the more potent and primary bioactive form responsible for the majority of the pharmacological effects observed [5] [3] [4].

- Mechanism of Action: The anti-inflammatory and anticancer effects of this compound and arctigenin are achieved through the modulation of key cellular signaling pathways [6] [2]. The following diagram illustrates the primary mechanisms involved in their anti-inflammatory action.

Experimental Research and Methodology

For researchers aiming to study this compound, here are the core experimental models and methodologies cited in the literature.

Standard In Vitro and In Vivo Models

- In Vitro Cell Cultures:

- Immune Cells: RAW264.7 macrophage cells are used to study anti-inflammatory effects, such as inhibition of nitric oxide synthase (iNOS) [3] [7].

- Cancer Cells: Human multiple myeloma cells (U266, RPMI 8226), prostate cancer cells (PC-3), and colorectal cancer cells are used to investigate antiproliferative and pro-apoptotic mechanisms [2].

- In Vivo Animal Models:

Typical Experimental Doses The table below summarizes the concentration and dose ranges reported in preclinical studies.

| Model Type | Compound | Typical Dose / Concentration | Key Outcomes Measured |

|---|---|---|---|

| In Vitro (Cell assays) [6] [2] | This compound | 10 - 100 μM | STAT3 inhibition, cytotoxicity, anti-inflammatory activity |

| In Vivo (Animal studies) [6] | A. lappa extracts & lignans | 15 - 100 mg/kg (animal body weight) | Disease activity index, histological damage, cytokine levels |

Research Gaps and Challenges

Despite promising preclinical results, several challenges must be addressed for the translation of this compound into a viable therapeutic agent [3] [6]:

- Pharmacokinetics: Arctigenin, the active metabolite, undergoes extensive glucuronidation and hydrolysis in the liver, intestine, and plasma, which can limit its oral bioavailability and clinical efficacy [3] [4].

- Standardization: The literature shows variability in the preparations of A. lappa extracts, including differences in the parts used, extraction methods, and lignan composition, making it difficult to compare studies directly [6].

- Clinical Evidence: There is a significant lack of robust randomized controlled trials (RCTs) in humans. Current evidence is primarily preclinical, and clinical efficacy in humans remains to be firmly established [6] [9].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Arctium lappa - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Overview of the anti-inflammatory effects, pharmacokinetic ... [nature.com]

- 4. Overview of the anti-inflammatory effects, pharmacokinetic ... [pubmed.ncbi.nlm.nih.gov]

- 5. Arctigenin but not this compound acts as the major effective constituent of Arctium lappa L. fruit for attenuating colonic inflammatory response induced by dextran sulfate sodium in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunopharmacological potential of Arctium lappa L. in ... [frontiersin.org]

- 7. Harnessing the power of Arctium lappa root: a review of its pharmacological properties and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppress Th17 cells response and ameliorates ... [sciencedirect.com]

- 9. Immunopharmacological potential of Arctium lappa L. in ... [pubmed.ncbi.nlm.nih.gov]

arctiin intestinal bacteria conversion to arctigenin

Microbial Conversion of Arctiin to Arctigenin

The conversion of this compound to its active form, arctigenin, is a critical activation step. The table below summarizes the key agents and processes responsible for this biotransformation.

| Conversion Agent | Type / Role | Key Findings / Function | Reference |

|---|---|---|---|

| General Intestinal Microbiota | Diverse gut bacteria | Hydrolyzes the sugar moiety from this compound (a glycoside) to produce the aglycone, arctigenin. This is a prerequisite for absorption and systemic activity. [1] [2] [3] | |

| *Blautia* sp. AUH-JLD56 | Specific human intestinal bacterium | Further metabolizes arctigenin into (-)-3'-desmethylarctigenin (3'-DMAG), the most predominant metabolite observed in vivo. [4] | |

| Aspergillus awamori* & *Trichoderma reesei | Fungi (for in vitro fermentation) | Used in an optimized solid-state fermentation process of Fructus arctii powder, achieving a 99.84% conversion rate of this compound to arctigenin. [1] [5] |

This conversion is essential because This compound itself has low oral bioavailability. The human body relies on intestinal microbes to remove its glucose moiety, transforming it into the bioactive arctigenin, which can then be absorbed into the bloodstream [1] [2] [3]. The natural abundance in Fructus arctii further underscores the importance of this process: this compound content can be as high as 3.5%, while arctigenin is only about 0.19% [1] [5].

Optimized Fermentation for Arctigenin Production

For industrial production or research-scale preparation of high-purity arctigenin, external microbial fermentation has been highly optimized. The following workflow and details outline a proven protocol.

Experimental workflow for the optimized fermentation and extraction of arctigenin from F. arctii powder.

Detailed Fermentation & Extraction Protocol

The process is based on a study that achieved a conversion rate of 99.84%, a dissolution rate of 95.74%, and yielded arctigenin with a purity of 99.33% after purification [1] [5].

Strain Preparation & Seed Culture

- Fungal Strains: Aspergillus awamori and Trichoderma reesei were identified as the most effective, used alone or in combination [1] [5].

- Culture: Fungi are grown on PDA plates to form spores. A spore suspension (10⁶–10⁷ units/mL) is used to inoculate a Mandel nutrient solution, which is then cultured at 28–30°C with shaking (175 rpm) for 1-2 days to create the seed solution [1].

Fermentation Medium Preparation & Process

- Medium: 8.0 g of 200-mesh F. arctii powder is sterilized with 5.0 g bran, 5.0 g cornflour, and 0.6 g peptone. After sterilization, 20 mL of sterile Mandel nutrient solution is added, and the total volume is adjusted to 130 mL with sterile water [1].

- Process: The seed solution is inoculated into the fermentation medium and cultured at 30°C and 150 rpm for 168 hours (7 days) [1] [5].

Extraction & Purification

- Crude Extract: The fermented material is dried, pulverized, and extracted with 50 mL of methanol via sonication for 20 minutes. After filtering and evaporating the solvent, the crude extract is obtained [1].

- Purification: The crude extract is purified using silica gel column chromatography to achieve high-purity arctigenin [1] [5].

Analytical Methods for Quantification

- HPLC Analysis: An Agilent 1200 HPLC system with a ZORBAX Extend-C18 column is used for quantification.

- Calculation Formulas:

- Conversion Rate (T)% = (C₀₁ - Cₑ₁) / C₀₁ × 100

- Dissolution Rate (S)% = (Cₑ₁ + Cₑ₂) / (C₀₁ + C₀₂) × 100

- Loss Rate (L)% = 100 – S

- Where C₀₁ & C₀₂ are initial concentrations of this compound & arctigenin, and Cₑ₁ & Cₑ₂ are concentrations after fermentation. [1]

Biological Significance and Mechanisms of Arctigenin

Once converted, arctigenin exhibits a wide range of potent pharmacological activities. The diagram below illustrates its multi-faceted mechanism of action in ameliorating metabolic disorders.

Arctigenin's mechanism of action in improving metabolic health via the gut-liver axis. The biological effects of arctigenin are extensive. The table below summarizes its key documented pharmacological activities.

| Pharmacological Activity | Reported Effects / Mechanisms |

|---|---|

| Anti-inflammatory | Inhibits inducible nitric oxide synthase (iNOS), modulates cytokines, suppresses the NLRP3 inflammasome via SIRT1, and inhibits the TLR4/NF-κB pathway. [6] [7] [2] |

| Anti-metabolic Disorder | Ameliorates high-fat diet-induced obesity, improves glucose homeostasis, reduces lipid accumulation in the liver. [6] [7] |

| Antiviral | Shows therapeutic effects against influenza A virus in immunocompetent and immunocompromised mice. [2] |

| Antitumor | Demonstrates anti-cancer potential and can eliminate tolerance of cancer cells to nutrient starvation. [2] |

| Neuroprotective | Protects cultured cortical neurons from glutamate-induced neurodegeneration. [2] |

A key 2024 study elucidated that arctigenin ameliorates high-fat diet-induced metabolic disorders by reshaping gut microbiota. It increases beneficial SCFA-producing bacteria, which helps repair the intestinal barrier, reduce inflammation, and improve liver lipid metabolism. This occurs through modulation of the GPR/HDAC3 and TLR4/NF-κB pathways [6] [7]. Another study confirmed its anti-inflammatory effect in acute colitis models is mediated through the SIRT1-mediated suppression of the NLRP3 inflammasome [8].

Research Implications and Considerations

For researchers and drug development professionals, the following points are critical:

- Bypassing Low Bioavailability: The extensive metabolism and low oral bioavailability of arctigenin [2] [3] present a challenge. The optimized fermentation process provides a viable method to produce the active compound in vitro for further formulation studies.

- The Gut as a Target: The fact that arctigenin has low systemic availability but high biological activity suggests that a significant portion of its effects, particularly on metabolic disorders, may be mediated directly within the gastrointestinal tract via interaction with the gut microbiota and intestinal immune system [6] [7].

- Strain-Specific Metabolism: The identification of Blautia sp. for the conversion to 3'-DMAG [4] highlights that inter-individual variations in gut microbiota composition could influence the final metabolites and efficacy of this compound/arctigenin interventions.

References

- 1. Optimisation of the Conversion and Extraction of Arctigenin ... [frontiersin.org]

- 2. Overview of the anti-inflammatory effects, pharmacokinetic ... [nature.com]

- 3. Overview of the anti-inflammatory effects, pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

- 4. Study on Human Intestinal Bacterium Blautia Sp. AUH ... [pubmed.ncbi.nlm.nih.gov]

- 5. Optimisation of the Conversion and Extraction of Arctigenin ... [pmc.ncbi.nlm.nih.gov]

- 6. Arctigenin ameliorates high-fat diet-induced metabolic ... [pubmed.ncbi.nlm.nih.gov]

- 7. Arctigenin ameliorates high-fat diet-induced metabolic ... [sciencedirect.com]

- 8. Systematic understanding of the mechanism and effects of ... [pmc.ncbi.nlm.nih.gov]

arctiin traditional Chinese medicine uses

Traditional Uses and Sources of Arctiin

In TCM, the fruit of Arctium lappa (Fructus Arctii) is a well-documented medicinal herb. This compound and its aglycone, arctigenin, are listed as both the major active ingredients and the chemical marker compounds for the quality control of Fructus Arctii in the Chinese Pharmacopeia [1].

- Primary Source: The fruit of Arctium lappa contains the highest levels of this compound (2-10% dry weight) and arctigenin (0.5-2% dry weight) [1].

- Traditional Applications: Historically, burdock seeds and roots have been used in TCM and European folk medicine to support detoxification, promote healthy skin, manage inflammatory disorders (like sore throats and joint discomfort), and act as a "blood purifier" [2].

- Broader Plant Distribution: Beyond Arctium lappa, this compound and arctigenin have been identified in over 38 other plant species, with 71% belonging to the Asteraceae family. Many of these plants have traditional uses for treating rheumatic arthritis, other inflammatory diseases, and infections [1].

Modern Pharmacological Actions and Mechanisms

Preclinical studies reveal that this compound exerts diverse biological effects through multiple signaling pathways and molecular targets. The table below summarizes its core pharmacological activities.

| Pharmacological Action | Proposed Mechanisms of Action | Relevant Experimental Models |

|---|---|---|

| Anti-inflammatory [1] [3] [4] | Inhibits iNOS, COX-2 expression; modulates NF-κB, JAK-STAT, and NLRP3 inflammasome signaling pathways [1] [4] [5]. | IL-1β-stimulated human chondrocytes; LPS-stimulated Raw264.7 cells; murine models of chronic stress and inflammation [1] [3] [4]. |

| Antioxidant [3] [5] | Activates the NRF2 signaling pathway, enhancing the expression of antioxidant enzymes (SOD, CAT, GPX) to scavenge ROS [3]. | Human chondrocytes under oxidative stress; H2O2-induced injury models; encapsulated this compound gel in severe OA mouse model [3]. |

| Regulation of Cholesterol Metabolism [4] | Inhibits the CH25H-CYP7B1-RORα axis; modulates LOX-1, LXR-α, and ABCA1 expression to promote cholesterol efflux [4]. | IL-1β-stimulated chondrocytes; ACLT+MMx-induced OA rat model [4]. |

| Potential Anti-viral [1] | Historically associated with anti-influenza treatment in TCM; modern research interest in its immunomodulatory potential [1]. | Primarily based on traditional use; specific modern mechanistic studies on this compound were not highlighted in the search results. |

| Immunomodulation for Skin Health [5] | Modulates keratinocyte hyperproliferation, mast cell activation, dermal fibroblast fibrosis, and vascular endothelial inflammation [5]. | In vitro and murine models of immune-mediated skin diseases (e.g., atopic dermatitis, psoriasis) [5]. |

Key Signaling Pathways Visualized

Experimental data indicates that this compound's therapeutic effects are mediated through complex signaling networks. The following diagrams illustrate two critically important pathways.

Diagram 1: this compound activates the NRF2 pathway to combat oxidative stress and protect cartilage [3].

Diagram 2: this compound modulates cholesterol metabolism to alleviate osteoarthritis progression [4].

Experimental Design and Methodologies

For researchers aiming to replicate or build upon these findings, here is a summary of key experimental protocols from recent studies.

In Vitro Models (Human Chondrocytes)

- Cell Culture: Primary human chondrocytes are isolated from knee cartilage of OA patients undergoing total knee arthroplasty via digestion with 0.2% type II collagenase [3].

- Inflammation Modeling: Cells are stimulated with human recombinant IL-1β (e.g., 10 ng/mL) to mimic an arthritic microenvironment [3] [4].

- This compound Treatment: Non-cytotoxic concentrations of this compound (e.g., 0.01 to 10 µM) are used for intervention [3] [4].

- Viability Assay: Cell viability is assessed using Cell Counting Kit-8 (CCK-8) at 24, 48, and 72-hour intervals [3] [4].

- Gene/Protein Analysis: Expression of targets (e.g., MMPs, Collagen II, SOX9, COX-2, NRF2) is analyzed via RT-qPCR, Western blotting, and immunofluorescence [3] [4].

In Vivo Models (Osteoarthritis)

- OA Induction: The destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection with medial meniscectomy (ACLT+MMx) surgery is performed on rodents (mice or rats) to induce post-traumatic OA [3] [4].

- This compound Administration:

- Systemic Delivery: Intraperitoneal injection of this compound (e.g., for 8 weeks) to assess therapeutic effects [3].

- Local Delivery: Intra-articular injection of a sustained-release formulation, such as gellan gum (GG)-based bioactive gel encapsulated with this compound (GG-CD@ARC), for treating moderate to severe OA [3].

- Outcome Assessment: Cartilage degradation is evaluated through histological staining (Safranin O/Fast Green), OARSI scoring, and micro-CT scanning for subchondral bone analysis [3] [4].

Pharmacokinetics and Drug Delivery Considerations

A significant challenge in the therapeutic application of this compound is its pharmacokinetic profile.

- Extensive Metabolism: Pharmacokinetic studies demonstrate that this compound undergoes extensive glucuronidation and hydrolysis in the liver, intestine, and plasma, which may limit its in vivo and clinical efficacy after oral administration [1].

- Innovative Formulations: To overcome this, researchers are developing alternative delivery systems. The successful use of a gellan gum (GG)-based bioactive gel (GG-CD@ARC) for intra-articular injection represents a promising strategy for achieving long-term, sustained drug release at the target site [3].

Knowledge Gaps and Future Research Directions

While the preclinical data is promising, several steps are required for clinical translation.

- Limited Human Data: Robust clinical trials focusing specifically on isolated this compound are still lacking. The promising findings from cell and animal models require consistent validation in human populations [2] [5].

- Standardization: Future research should prioritize standardized phytochemical characterization of extracts, translational animal models, pharmacokinetic studies, and controlled clinical investigations to firmly establish efficacy and safety [5].

References

- 1. Overview of the anti-inflammatory effects, pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

- 2. Ingredient: this compound [caringsunshine.com]

- 3. This compound-reinforced antioxidant microcarrier antagonizes ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates the progression of osteoarthritis by ... [nature.com]

- 5. Immunopharmacological potential of Arctium lappa L. in ... [frontiersin.org]

arctiin lignan glycoside bioactivity

Introduction to Arctiin

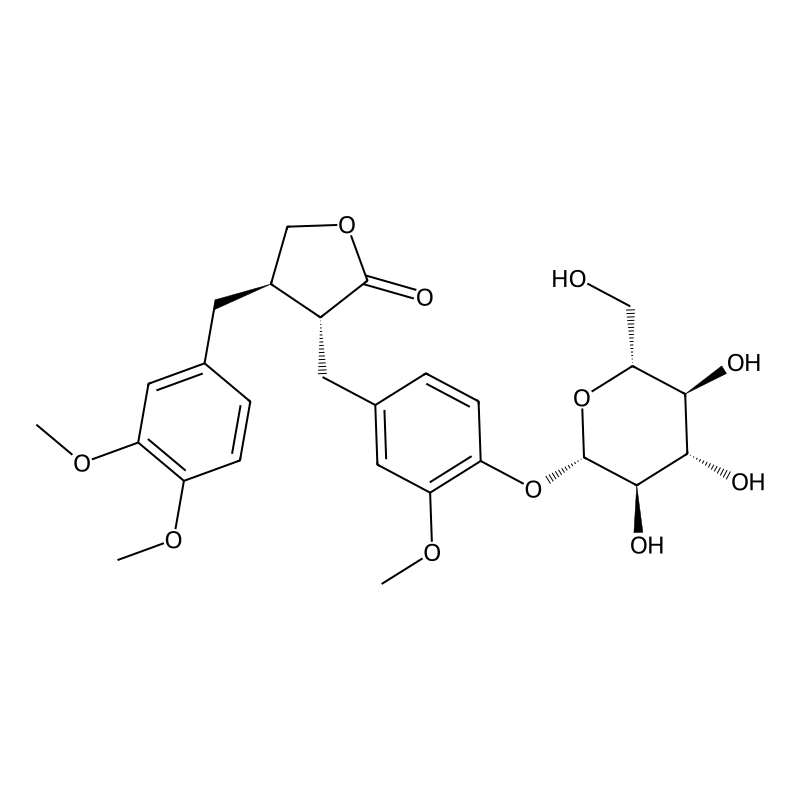

This compound is a primary lignan glycoside found in the fruits of Arctium lappa L. (Burdock), a plant with a long history of use in Traditional Chinese Medicine (TCM) [1] [2]. It serves as the glycosidic precursor to its more potent aglycone, arctigenin, with the core structure being a dibenzylbutyrolactone lignan [3] [4]. The compound's bioactivity is significantly influenced by its metabolism, particularly the hydrolysis of its glycosidic moiety by gut microbiota to release the active arctigenin [4].

Detailed Bioactive Mechanisms and Experimental Protocols

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects through multiple pathways and has been evaluated in standardized experimental models.

In Vivo Anti-inflammatory Model (Acute Lung Injury):

- Protocol: Mice are challenged via inhalation of lipopolysaccharide (LPS) to induce acute lung injury. Test compounds (this compound or its derivatives) are administered prophylactically or therapeutically. After 6 hours, bronchoalveolar lavage fluid (BALF) is collected for analysis [1].

- Measurements: Concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF are quantified using ELISA. The total number of inflammatory cells (e.g., neutrophils) in BALF is counted [1].

- Key Findings: this compound treatment significantly suppressed LPS-induced elevations in all three cytokines and reduced the total number of infiltrating inflammatory cells in a dose-dependent manner [1].

Mechanistic Pathways (Primarily from Arctigenin Studies): The anti-inflammatory effect is largely attributed to its aglycone, arctigenin, which inhibits key pro-inflammatory mediators.

Diagram of Arctigenin's Anti-inflammatory Mechanism. This diagram illustrates how arctigenin, the active metabolite of this compound, exerts its anti-inflammatory effects by inhibiting the NF-κB pathway and iNOS expression [4].

Antidiabetic Activity

This compound demonstrates multi-targeted effects in managing diabetes mellitus and its complications.

In Vivo Antidiabetic Models:

- Protocol: Studies use various models including streptozotocin (STZ)-induced diabetic rodents, high-fat diet (HFD)/STZ-treated rats, and genetic models like db/db mice. Animals receive this compound or extracts for several weeks [3].

- Measurements: Weekly fasting blood glucose, oral glucose tolerance test (OGTT), insulin levels, and lipid profiles (TG, TC, HDL-C, LDL-C) are monitored. Pancreatic tissue may be examined for β-cell mass and apoptosis [3].

Key Mechanisms of Action:

| Glucose Homeostasis |

| α-Glucosidase Inhibition |

| AMPK/PI3K Pathway Activation |

| β-Cell Protection |

| Anti-apoptotic Action |

| Anti-inflammatory Action |

| Complication Mitigation |

| Reduced Oxidative Stress |

| TGF-β/VEGF Modulation |

Additional Bioactivities

- Anticancer Activity: While this compound itself shows some activity, its aglycone arctigenin is more potent. Arctigenin inhibits cancer cell proliferation, induces apoptosis, and suppresses metastasis in various cancer lines (e.g., liver, gastric, colon, breast) by modulating PI3K/Akt, MAPK, and NF-κB pathways [2] [5].

- Hepatoprotective Activity: this compound can reduce reactive oxygen species (ROS)-induced calcium accumulation and alleviate oxidative stress-induced liver apoptosis, significantly lowering serum ALT and AST levels [2].

Pharmacokinetics and Structural Optimization

A major challenge in developing this compound as a drug is its poor oral bioavailability, primarily caused by low water solubility [1] [4].

Metabolic Pathway: After oral administration, this compound undergoes extensive first-pass metabolism. Gut microbiota hydrolyze it to arctigenin, which is then absorbed and extensively glucuronidated in the liver and intestine [4].

Metabolic Fate of Orally Administered this compound. This shows the conversion of this compound to its active aglycone and subsequent phase II metabolism, which limits systemic exposure to the active form [4].

Structural Modification to Improve Solubility:

- Strategy: Synthesis of a glucuronide derivative, arctigenin-4'-O-glucuronide (AG), via TEMPO-mediated oxidation [1].

- Experimental Protocol: The oxidation reaction selectively converts the primary alcohol on the sugar moiety of this compound to a carboxylic acid. The structure is confirmed by 1H-NMR, 13C-NMR, DEPT, HSQC, and HMBC [1].

- Outcome: The new derivative demonstrated significantly improved water solubility and, in some cases, superior in vivo anti-inflammatory efficacy compared to the parent this compound [1].

Future Research and Conclusion

This compound is a promising lignan glycoside with multifaceted bioactivities. Future research should prioritize:

- Well-designed clinical trials using standardized extracts to verify human efficacy [3].

- Exploration of synergistic effects within traditional herbal formulations [2].

- Further pharmacokinetic studies and development of novel delivery systems to overcome bioavailability limitations [1] [4].

- In-depth investigation into the pharmacological activities of other compounds in Arctii Fructus beyond lignans [2].

References

- 1. Synthesis, Structural Elucidation, and Anti-Inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Multi-Target Therapeutic Potential of Arctii Fructus Lignans in ... [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the anti-inflammatory effects, pharmacokinetic ... [nature.com]

- 5. Arctigenin: pharmacology, total synthesis, and progress in ... [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Parameters of Arctiin and Arctigenin

The table below summarizes key pharmacokinetic parameters from animal studies, which are crucial for understanding the in vivo behavior of these compounds.

| Compound / Preparation | Species | Administration Route | Key Parameters (Mean ± SD or as noted) | Key Findings |

|---|

| Arctiin (standard) | Rat [1] | Oral | • AUC0-t (this compound): Lower than metabolite • AUC0-t (arctigenin): Larger than this compound | After this compound administration, systemic exposure to its metabolite, arctigenin, is significantly greater than to the parent compound [1]. | | Fructus Arctii Powder (0.33% arctigenin, 4.33% this compound) | Piglet [2] | Oral (1.0 g/kg.bw) | • t½ka: 0.274 ± 0.102 h • t½α: 1.435 ± 0.725 h • t½β: 63.467 ± 29.115 h • t~max~: 0.853 ± 0.211 h • C~max~: 0.430 ± 0.035 μg/mL • AUC: 14.672 ± 4.813 μg/mL·h | Rapid absorption; very slow elimination, suggesting sustained pharmacological effects [2]. | | Arctigenin (standard) | Piglet [2] | Intravenous (2.0 mg/kg.bw) | • t½α: 0.166 ± 0.022 h • t½β: 3.161 ± 0.296 h • Vd: 0.231 ± 0.033 L/kg • CL~b~: 0.057 ± 0.003 L/(h·kg) • AUC: 1.189 ± 0.057 μg/mL·h | Rapid distribution and elimination; limited tissue distribution [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Pharmacokinetic and Tissue Distribution Study in Rats

This study developed an HPLC-UV method to simultaneously quantify this compound and its main metabolite, arctigenin [1].

- Animals and Administration: Adult male Sprague-Dawley rats (200 ± 20 g) were orally administered this compound [1].

- Sample Collection: Blood samples were collected from the posterior vena cava at various time points. Tissues (heart, liver, spleen, lung, kidney, stomach, small intestine, and brain) were also collected and homogenized [1].

- Chromatographic Conditions:

- Apparatus: Agilent 1100 HPLC system.

- Column: Agilent C18 (150 mm × 4.6 mm, 5 μm).

- Mobile Phase: Acetonitrile (A) and water (B) with a linear gradient elution.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 280 nm.

- Injection Volume: 20 μL [1].

- Sample Preparation: Plasma (200 μL) or tissue homogenate (0.2 g) was mixed with an internal standard (Podophyllotoxin) and extracted with acetonitrile. The mixture was vortexed, centrifuged, and the supernatant was dried under nitrogen gas. The residue was reconstituted in methanol for injection [1].

Pharmacokinetic Study in Piglets

This study characterized the pharmacokinetics of pure arctigenin (IV) and arctigenin derived from oral Fructus arctii powder [2].

- Animals and Administration: Sixteen healthy piglets (30.0 ± 5.0 kg) were divided into two groups. One received an intravenous injection of arctigenin (2.0 mg/kg bw), and the other received Fructus arctii powder by gavage (1.0 g/kg bw) [2].

- Sample Collection: Blood samples were drawn from the anterior vena cava at multiple time points post-administration [2].

- Chromatographic Conditions:

- Apparatus: Agilent 1200 HPLC system.

- Column: Agilent SB-C18 (250 mm × 4.6 mm, 5 μm).

- Mobile Phase: Methanol/Acetonitrile/Water (31:20:49, V/V/V).

- Flow Rate: 0.8 mL/min.

- Detection: UV at 280 nm.

- Injection Volume: 30 μL [2].

- Sample Preparation: Plasma (0.5 mL) was mixed with 2.0 mL of dichloromethane, vortexed, and centrifuged. The organic layer was extracted twice, combined, and dried under a nitrogen stream at 40°C. The residue was reconstituted in the mobile phase for analysis [2].

Metabolic Pathways and Excretion

Understanding the metabolic fate of a compound is critical for drug development. The following diagram and description outline the primary metabolic journey of this compound in vivo.

In Vivo Metabolic Pathway of this compound. The diagram illustrates how this compound is primarily hydrolyzed to its active form, arctigenin, which is then further metabolized before being excreted via urine and feces [2] [3] [4].

- Primary Activation: this compound itself is a glycoside. Its major activation step is the hydrolysis of its sugar moiety to form the aglycone, arctigenin. This conversion is primarily mediated by the intestinal microbiota in the stomach and small intestine [2] [1].

- Further Biotransformation: Arctigenin undergoes further metabolism. Key metabolites identified in rat feces include:

- Extensive Conjugation: Pharmacokinetic studies note that arctigenin undergoes extensive glucuronidation in the liver, intestine, and plasma, which can impact its final bioavailability and activity [5].

- Excretion Routes: In rat studies, the cumulative excretion of unchanged this compound was 19.84% in urine and 1.80% in feces. The metabolite enterolactone was the most abundant in feces, with a cumulative excretion of 35.80% [4].

Research Implications and Considerations

- Arctigenin as the Active Principle: The rapid and extensive conversion of this compound to arctigenin, which shows greater systemic exposure and higher potency in studies, strongly suggests that arctigenin is the primary active compound in vivo [5] [1].

- Challenge of Oral Administration: Despite promising activity, the extensive metabolism and glucuronidation of arctigenin may limit its in vivo efficacy after oral administration [5]. Research into alternative delivery routes (e.g., intravenous) could be valuable [5] [2].

- Consider the Source: Pharmacokinetic parameters can differ significantly between a purified compound and a traditional herbal preparation (e.g., Fructus Arctii powder), as shown in the piglet study. The herbal matrix may influence absorption and distribution [2].

References

- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 2. Pharmacokinetics of Arctigenin and Fructus Arctii Powder ... [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of this compound and its metabolites in ... [sciencedirect.com]

- 4. Simultaneous Determination of this compound and Its Metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the anti-inflammatory effects, pharmacokinetic ... [pubmed.ncbi.nlm.nih.gov]

Quantitative Tissue Distribution of Arctiin and Arctigenin

The table below summarizes key quantitative findings from a study that administered arctiin orally to rats and measured concentrations of both the parent compound (this compound) and its metabolite (arctigenin) in various tissues [1].

| Tissue / Fluid | Analyte Measured | Key Finding: Relative Concentration | Notes / Context |

|---|---|---|---|

| Stomach | Arctigenin | High [1] | A major site of this compound metabolism [1]. |

| Small Intestine | Arctigenin | High [1] | A major site of this compound metabolism [1]. |

| Intestine | Arctigenin | Highest concentration [2] | Based on a hypodermic injection study [2]. |

| Heart | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |

| Liver | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |

| Pancreas | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |

| Kidney | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |

| Plasma | This compound & Arctigenin | AUC of arctigenin > this compound [1] | Systemic exposure to the metabolite is greater than to the parent compound [1]. |

| Brain | Arctigenin | Detected [2] | Indicates distribution into the central nervous system [2]. |

Experimental Protocols for Distribution Studies

Here are the methodologies from two key studies that investigated the tissue distribution of this compound and its metabolites.

1. Study on this compound and its Main Metabolite [1]

- Animal Model: Rats (specific strain not detailed in abstract).

- Administration: Oral administration of this compound.

- Analytical Technique: HPLC-UV and LC-MS.

- Sample Processing: Chromatographic separation was performed on an Agilent C₁₈ HPLC column with acetonitrile and water by linear gradient elution.

- Tissue Measurement: Simultaneous quantification of this compound and its main metabolite, arctigenin, in plasma and organs. The metabolite was identified online by LC-MS.

2. Comprehensive Pharmacokinetic Study on Arctigenin [2]

- Animal Model: Wistar rats.

- Administration: Hypodermic injection (i.h) of arctigenin.

- Tissue Collection: At predetermined time points (e.g., 0.25, 1, 3, and 6 hours), tissues including intestine, liver, heart, pancreas, kidney, plasma, stomach, muscle, lung, fat, spleen, brain, and bone marrow were collected.

- Sample Analysis: Tissue homogenates were prepared, and arctigenin concentrations were determined using UPLC-MS/MS.

Documented Signaling Pathways of this compound's Activity

While not directly part of distribution studies, understanding the biological pathways is crucial for drug development. Research indicates this compound and arctigenin act through several mechanisms, visualized in the diagram below.

This diagram illustrates the complex and multi-targeted mechanisms of action reported for this compound and its active metabolite, arctigenin, across different disease models [3] [4] [5].

Key Insights for Research and Development

- Rapid and Wide Distribution: Arctigenin distributes rapidly and widely throughout the body, reaching most tissues, including the brain [2].

- Metabolite is Key: The biological effects observed after this compound administration are largely mediated by its active metabolite, arctigenin [1] [2].

- Route of Administration Matters: The distribution profile, particularly the high local concentrations in the GI tract, can be influenced by the administration route (e.g., oral vs. hypodermic) [1] [2].

References

- 1. Plasma pharmacokinetics and tissue distribution of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of Arctigenin Pharmacokinetics and Tissue ... [frontiersin.org]

- 3. This compound Inhibits Inflammation, Fibrosis, and Tumor Cell ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects against cardiac hypertrophy through ... [sciencedirect.com]

- 5. This compound alleviates knee osteoarthritis by suppressing ... [nature.com]

Methodological Foundations for Arctiin Analysis

While a full protocol for arctiin is not available, the search results provide key insights and a directly relevant example for analyzing a similar compound.

- Extraction and Pre-treatment: A established method for isolating this compound and arctigenin from burdock leaves uses 80% methanol for extraction, followed by a liquid-liquid partition with chloroform, and final purification using polyamide column chromatography with 100% methanol as the eluent [1]. This demonstrates a common sample preparation workflow.

- A Relevant HPLC Method for a Flavonoid Glycoside: A validated HPLC method for quercitrin (another glycosidic compound) provides a strong template for how an this compound method could be structured [2]. The key parameters are summarized in the table below.

Table: HPLC Analysis Parameters for Quercitrin (as an analogous example) [2]

| Parameter | Specification |

|---|---|

| Instrument | Agilent HPLC 1200 Series with DAD |

| Column | CAPCELL PAK C18 UG120 (4.6 × 250 mm, 5 µm) |

| Column Temperature | 40 °C |

| Mobile Phase | A: 0.1% Formic acid in water; B: 100% Methanol |

| Gradient Program | 0-40 min (30% B); 40-41 min (30%→50% B); 41-43 min (50%→100% B); 43-43.1 min (100%→30% B); 43.1-49 min (30% B) |

| Detection Wavelength | 360 nm |

| Injection Volume | 10 µL |

| Standard Concentration Range | 2.5 - 15.0 µg/mL |

Experimental Workflow for HPLC Analysis

Based on the gathered information, the following diagram illustrates a generalized workflow for the sample preparation and analysis of a compound like this compound.

Method Validation Framework

For any analytical method to be reliable, it must be validated. The quercitrin study outlines key validation parameters and their acceptance criteria, which serve as an excellent guide for validating an this compound method [2].

Table: Key Validation Parameters and Results for Quercitrin Analysis (as a guide) [2]

| Validation Parameter | Procedure & Results (for Quercitrin) | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | Confirmed no interference from other sample components at the quercitrin peak. | No interference at the retention time of the analyte. |

| Linearity | Strong linear response within 2.5-15.0 µg/mL. Correlation coefficient (R²) > 0.9997. | R² > 0.999 is desirable. |

| Accuracy (Recovery) | Recovery rates between 89.02% - 99.30%. | Typically 80-120% recovery, depending on the sample and level. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) values were within the Association of Official Agricultural Chemists (AOAC) criteria (≤8%). | RSD ≤ 8% for natural products in this context. |

Important Considerations for Protocol Development

The information provided is a foundation, but you will need to consider the following for a robust, optimized protocol:

- Detector Wavelength: The 360 nm used for quercitrin is common for flavonoids [2]. You must consult literature or perform a UV scan of this compound to confirm its optimal detection wavelength.

- Gradient Optimization: The gradient program is critical for separation. You will likely need to adjust the timing and proportion of the organic solvent (methanol or acetonitrile) to achieve optimal resolution of this compound from other compounds in your specific sample [3].

- Method Scouting: Emerging AI and machine learning tools can help manage the complexity of HPLC method development by predicting retention behavior and accelerating optimization [3].

Conclusion

This application note synthesizes available scientific data to outline a potential HPLC protocol for this compound. The core of the method can be adapted from the validated quercitrin analysis, utilizing a C18 column, a water-methanol gradient with formic acid modifier, and DAD detection. The sample preparation steps for this compound are well-established [1]. To implement this, you should use the provided framework and then focus on optimizing the detection wavelength and chromatographic gradient for your specific instrument and sample matrix.

References

Comprehensive Application Notes and Protocols for Optimized Conversion of Arctiin to Arctigenin

Introduction to Arctiin and Arctigenin

This compound and its aglycone counterpart arctigenin are the primary bioactive lignans found in Fructus arctii (great burdock seed), a traditional Chinese medicine with centuries of therapeutic use. These compounds have attracted significant scientific interest due to their diverse pharmacological properties, but they differ dramatically in their bioavailability and biological activity. This compound, the glycosylated form, has notably low bioavailability in the human body and must be converted to arctigenin by intestinal microbes before systemic absorption and pharmacological activity can occur [1] [2]. This conversion process involves the cleavage of a glucose molecule through hydrolysis of a glycosidic bond, transforming the relatively inactive this compound into the highly bioactive arctigenin.

The natural distribution of these compounds in Fructus arctii further underscores the importance of efficient conversion strategies. While this compound is present in substantial quantities of up to 3.5% by weight, the natural content of arctigenin is merely 0.19% [1] [2]. This disparity represents both a challenge and an opportunity for pharmaceutical development. Arctigenin has demonstrated potent therapeutic effects across multiple disease models, including antiviral, anti-inflammatory, and antitumor activities [1] [3]. Additionally, research has revealed immunomodulatory, neuroprotective, hepatoprotective, and anti-diabetic properties [1], making it a compelling target for therapeutic development. The optimization of this compound to arctigenin conversion is therefore crucial for maximizing the therapeutic potential of Fructus arctii extracts.

Fermentation Optimization Strategy

Microbial Strain Selection

The selection of appropriate microbial strains is fundamental to establishing an efficient bioconversion system for transforming this compound to arctigenin. This conversion relies on the enzymatic activity of β-glucosidase, which catalyzes the hydrolysis of the glycosidic bond in this compound, releasing glucose and yielding the aglycone arctigenin [1]. Researchers have systematically evaluated six fungal strains known for their robust expression of cellulolytic and hemicellulolytic enzymes, including β-glucosidase [1] [2]. The investigation comprised both individual and combination treatments to identify the most effective strain or consortium for this compound bioconversion.

The fungal strains were obtained from the China Industrial Microbial Culture Collection Management Center and included Aspergillus phoenicis, Aspergillus awamori, Aspergillus oryzae, Aspergillus niger, Trichoderma viride, and Trichoderma reesei [1] [2]. Each strain was initially cultivated on potato dextrose agar (PDA) plates at 28-30°C for 5-6 days until mature spores formed. The spores were then harvested and diluted with sterile water to achieve a concentration of 10⁶-10⁷ units/mL. For seed culture preparation, 2.0 mL of spore suspension was inoculated into 50 mL of Mandel nutrient solution and cultured at 175 rpm and 28-30°C for 1-2 days [1]. The performance of each strain was evaluated based on three critical parameters: This compound conversion rate, sample dissolution rate, and sample loss rate [1] [2].

Aspergillus awamori and Trichoderma reesei emerged as the most effective strains for this compound conversion, either individually or in combination [1] [2]. The selection criteria required a conversion rate >99%, dissolution rate >95%, and sample loss rate <5% [1]. The optimal performance was achieved using a combination of these two strains, resulting in a remarkable This compound conversion rate of 99.84%, with a dissolution rate of 95.74% and a minimal loss rate of only 4.26% [1] [2]. This exceptional performance can be attributed to the complementary enzyme profiles of the selected strains, which provide high levels of β-glucosidase activity necessary for efficient this compound hydrolysis.

Fermentation Parameter Optimization

The fermentation process was systematically optimized through a one-variable-at-a-time (OVAT) approach followed by orthogonal design experiments to determine the ideal conditions for this compound to arctigenin conversion. The optimization targeted multiple critical parameters that significantly influence microbial growth, enzyme production, and bioconversion efficiency.

Carbon and nitrogen sources were identified as crucial factors affecting fungal growth and β-glucosidase production. The fermentation medium contained F. arctii powder (200 mesh) as the primary substrate, supplemented with bran and cornflour as additional carbon sources, and peptone as a nitrogen source [1]. The carbon-to-nitrogen ratio was carefully optimized to balance microbial growth and enzyme production without promoting excessive biomass that could reduce conversion efficiency. Other physical and chemical parameters including fermentation time, pH, liquid volume, inoculation volume, and substrate solid-liquid ratio were all systematically investigated [1] [2].

The following table summarizes the optimized fermentation parameters that yielded the highest conversion efficiency:

Table 1: Optimized Fermentation Parameters for this compound to Arctigenin Conversion

| Parameter | Optimized Condition | Significance |

|---|---|---|

| Fungal Strains | Aspergillus awamori & Trichoderma reesei | High β-glucosidase expression |

| Carbon Sources | Bran, cornflour | Enhanced microbial growth & enzyme production |

| Nitrogen Source | Peptone | Optimal fungal growth & metabolic activity |

| Fermentation Time | 168 hours | Complete substrate utilization & conversion |

| Temperature | 30°C | Ideal for fungal growth & enzyme activity |

| Agitation Speed | 150 rpm | Proper oxygen transfer & mixing |

| pH | 5.0-6.0 | Optimal for β-glucosidase activity |

| Inoculation Volume | 2.0 mL spore suspension/50 mL medium | Balanced growth & conversion efficiency |

The meticulous optimization of these parameters resulted in an average arctigenin yield of 19.51 mg/g of fermented F. arctii powder [1] [2]. This represents a significant enhancement compared to the native arctigenin content in unfermented plant material, demonstrating the effectiveness of the optimized fermentation process for augmenting the bioavailability and therapeutic potential of Fructus arctii preparations.

Analytical Methods and Quality Control

Chromatographic Analysis

Quality control and the accurate quantification of both this compound and arctigenin throughout the fermentation process are essential for monitoring conversion efficiency and product quality. Researchers employed a combination of thin-layer chromatography (TLC) for rapid preliminary analysis and high-performance liquid chromatography (HPLC) for precise quantification [1] [2]. These complementary analytical techniques provide comprehensive characterization of the conversion process and final product quality.

For TLC analysis, samples of crude fermented F. arctii extract along with this compound and arctigenin standard solutions were applied to TLC plates. The developing agent consisted of a mixture of chloroform, methanol, and glacial acetic acid in a ratio of 95:5:0.15 [1]. This system effectively separated this compound and arctigenin, allowing for visual assessment of conversion efficiency under UV light. The intensity of arctigenin spots was used as a preliminary indicator of conversion success, with darkened spots suggesting higher arctigenin content [1]. For precise quantification, HPLC analysis was performed using an Agilent 1200 system equipped with a ZORBAX Extend-C18 column (4.6 mm × 250 mm, 5 μm) [1] [2]. The mobile phase consisted of methanol and water in a volume ratio of 67:33, with a flow rate of 1.0 mL/min. The injection volume was 10 μL, the column temperature was maintained at 30°C, and detection was performed at 280 nm [1].

Quantification Methods

The quantification of this compound and arctigenin relied on calibration curves generated from certified reference standards. Stock solutions were prepared by dissolving 9.18 mg of this compound standard (purity ≥ 99.8%) and 23.36 mg of arctigenin standard (purity ≥ 99.8%) in 50 mL of methanol to create a mixed standard solution [1]. Serial dilutions were then prepared and analyzed by HPLC to establish linear regression equations correlating peak areas with analyte concentrations.

The critical performance metrics for the conversion process were calculated using the following formulas [1]:

- Conversion rate (T) = (C₀₁ - Cₑ₁)/C₀₁ × 100

- Dissolution rate (S) = (Cₑ₁ + Cₑ₂)/(C₀₁ + C₀₂) × 100

- Loss rate (L) = 100 - S

Where C₀₁ = this compound concentration in unfermented powder, Cₑ₁ = this compound concentration in fermented powder, C₀₂ = arctigenin concentration in unfermented powder, and Cₑ₂ = arctigenin concentration in fermented powder. Using these calculations, the optimized process achieved a remarkable conversion rate of 99.84%, with a dissolution rate of 95.74% and a loss rate of only 4.26% [1] [2]. These metrics demonstrate the exceptional efficiency of the optimized fermentation process in converting this compound to the more valuable arctigenin while minimizing product loss.

Table 2: Analytical Methods for this compound and Arctigenin Quantification

| Analytical Method | Conditions | Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Stationary phase: Silica gel; Mobile phase: Chloroform:methanol:glacial acetic acid (95:5:0.15) | Qualitative analysis; Rapid conversion assessment |

| High-Performance Liquid Chromatography (HPLC) | Column: ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 μm); Mobile phase: Methanol:water (67:33); Flow rate: 1.0 mL/min; Detection: 280 nm | Quantitative analysis; Precise determination of this compound & arctigenin |

| Sample Preparation | Extraction solvent: Methanol; Sonication: 20 min; Overnight rest; Filtration & evaporation | Extraction of analytes from fermented material |

Downstream Processing and Purification

Extraction and Purification Protocols

Following successful fermentation, efficient extraction and purification are essential for obtaining high-purity arctigenin suitable for pharmaceutical applications. The downstream process begins with the extraction of arctigenin from the fermented plant material. The crude extraction protocol involves drying the fermented samples at 100°C, pulverizing the dry matter, and then diluting it in 50 mL of methanol [1]. The mixture is subsequently sonicated for 20 minutes and allowed to rest overnight to ensure complete extraction. The solution is then filtered and evaporated to obtain the crude fermented F. arctii extract [1]. This crude extract contains arctigenin along with other components from the fermentation medium and fungal biomass.

For purification, researchers employed silica gel column chromatography, which proved highly effective in isolating arctigenin from the crude extract [1]. The specific chromatographic conditions including the exact silica gel type, column dimensions, and elution solvents were optimized to achieve maximum recovery and purity. After purification, the arctigenin fraction was concentrated and dried, yielding a product with exceptional purity of 99.33% as determined by HPLC analysis [1] [2]. This level of purity meets the stringent requirements for pharmaceutical applications and demonstrates the effectiveness of the purification protocol. The entire process, from fermentation to purification, provides a solid foundation for further development and industrial-scale production of high-purity arctigenin for therapeutic use.

Process Flow Diagram

The following diagram illustrates the complete workflow from substrate preparation to final purified arctigenin:

Graphical workflow of the optimized this compound to arctigenin conversion and purification process

Pharmacological Significance and Applications

Therapeutic Potential of Arctigenin

The extensive pharmacological research on arctigenin reveals a remarkably diverse range of therapeutic properties, underscoring the significance of efficient conversion methods from its precursor this compound. Arctigenin exhibits potent anti-inflammatory effects through multiple mechanisms, including inhibition of inducible nitric oxide synthase (iNOS) and modulation of key inflammatory cytokines [3] [4]. It has been shown to ameliorate inflammation both in vitro and in vivo by inhibiting the PI3K/AKT pathway and promoting the polarization of M1 macrophages to M2-like macrophages [5]. This effect is particularly relevant for chronic inflammatory conditions such as colitis, rheumatoid arthritis, and atherosclerosis [5].

In oncology, arctigenin demonstrates significant antitumor activity against various cancer types, including pancreatic, gastric, colon, and liver cancers [3]. The compound exerts its effects through multiple mechanisms: inhibiting tumor cell proliferation, promoting apoptosis, regulating the cell cycle, and inhibiting cancer cell metastasis [3]. For instance, in hepatocellular carcinoma models, arctigenin displayed remarkable anti-hepatocellular carcinoma effects, while its precursor this compound showed minimal activity [3]. Additionally, arctigenin has demonstrated antiviral properties, particularly against influenza A virus in both immunocompetent and immunocompromised mice [4]. The compound also exhibits neuroprotective, hepatoprotective, and anti-diabetic effects, making it a promising candidate for multifactorial therapeutic approaches [1].

Structure-Activity Relationship

The enhanced bioactivity of arctigenin compared to this compound can be understood through examination of their chemical structures. This compound contains a glucose moiety attached to its core structure through a glycosidic bond, which significantly reduces its ability to cross cellular membranes. The removal of this glucose unit through hydrolysis yields arctigenin, which possesses superior membrane permeability and can more readily interact with molecular targets within cells and tissues [1] [2]. This structure-activity relationship explains why the conversion of this compound to arctigenin is crucial for realizing the full therapeutic potential of these compounds.

The following diagram illustrates the conversion process at the molecular level and the key pharmacological activities of arctigenin:

Molecular conversion and pharmacological enhancement from this compound to arctigenin

Conclusions and Industrial Applications

The optimized protocol for converting this compound to arctigenin using microbial fermentation with Aspergillus awamori and Trichoderma reesei represents a significant advancement in the preparation of this valuable therapeutic compound. The method achieves an exceptional conversion rate of 99.84% and yields arctigenin with 99.33% purity after silica gel column purification [1] [2]. The comprehensive optimization of fermentation parameters, including carbon and nitrogen sources, fermentation time, pH, liquid volume, inoculation volume, and substrate solid-liquid ratio, ensures maximum efficiency and reproducibility.

This optimized protocol offers a viable pathway for industrial-scale production of arctigenin for pharmaceutical applications. The described method is straightforward, efficient, and provides a solid basis for further development and industrial implementation [1]. The availability of high-purity arctigenin will facilitate more extensive pharmacological studies and clinical trials, potentially leading to the development of new therapeutics for inflammation, cancer, viral infections, and other conditions. Furthermore, the principles applied in this optimization process—careful microbial strain selection, systematic parameter optimization, and efficient downstream processing—can serve as a template for similar bioconversion processes for other valuable natural products.

References

- 1. of the Optimisation and Extraction of Conversion From... Arctigenin [pmc.ncbi.nlm.nih.gov]

- 2. Optimisation of the Conversion and Extraction of Arctigenin ... [frontiersin.org]

- 3. Arctigenin: pharmacology, total synthesis, and progress in ... [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the anti-inflammatory effects, pharmacokinetic properties... [nature.com]

- 5. Arctigenin ameliorates inflammation in vitro and in vivo by ... [sciencedirect.com]

Microbial Fermentation for Arctigenin Production: Detailed Application Notes and Protocols

Then, I will now begin writing the main body of the application notes.

Introduction and Biological Significance

Arctigenin is a potent lignan compound found in Arctium lappa L. (Fructus arctii) that has attracted significant scientific interest due to its diverse pharmacological properties. This bioactive compound exhibits impressive therapeutic potential across multiple disease models, including demonstrated anti-inflammatory, antiviral, antitumor, and anti-obesity effects in preclinical studies [1] [2] [3]. More recently, research has revealed that arctigenin also possesses significant anti-aging properties, functioning as a "senomorphic" agent that can extend replicative lifespan in yeast models through multiple mechanisms including autophagy induction, oxidative stress reduction, and telomerase activity enhancement [4]. The compound's broad therapeutic potential and natural origin make it an attractive candidate for pharmaceutical development.

Despite its significant promise, arctigenin faces a substantial production challenge. In its natural source, Fructus arctii, arctigenin exists primarily as its precursor compound, arctiin, which typically comprises up to 3.5% of the plant material, while native arctigenin content is remarkably low at approximately only 0.19% [1]. This discrepancy is particularly problematic given that this compound demonstrates low bioavailability in humans and must be bioconverted to arctigenin by intestinal microbes before systemic absorption and biological activity can occur [1] [3]. This conversion limitation represents a critical bottleneck in arctigenin production and utilization.

Microbial fermentation has emerged as an efficient solution to this conversion challenge, enabling the large-scale production of bioavailable arctigenin from its more abundant precursor. By leveraging the enzymatic capabilities of specific fungal strains, particularly their β-glucosidase activity, this bioprocess facilitates the hydrolysis of this compound's glycosidic bond, transforming it into the active aglycone form with exceptional efficiency [1]. The optimized fermentation approach achieves remarkable conversion rates exceeding 99%, addressing the fundamental limitation of natural arctigenin scarcity and providing a viable pathway for pharmaceutical development of this promising therapeutic compound [1].

Table 1: Key Characteristics of this compound and Arctigenin

| Property | This compound | Arctigenin |

|---|---|---|

| Bioavailability | Low | High |

| Natural Abundance in F. arctii | 3.5% | 0.19% |

| Conversion Requirement | Requires activation | Bioactive form |

| Therapeutic Potential | Limited | Extensive |

Strain Selection and Fermentation Optimization

Microbial Strain Selection

The critical first step in developing an efficient arctigenin production platform involves the judicious selection of appropriate microbial strains with robust β-glucosidase activity. This enzyme is essential for catalyzing the hydrolysis of the glycosidic bond in this compound, thereby facilitating its conversion to bioactive arctigenin. Through systematic screening of six fungal strains, researchers identified Aspergillus awamori and Trichoderma reesei as the most effective converters when used in combination [1]. This specific microbial combination demonstrated superior performance in converting this compound to arctigenin while simultaneously minimizing substrate loss, achieving the stringent target metrics of >99% conversion rate, >95% dissolution rate, and <5% loss rate [1]. The complementary enzymatic profiles of these two strains create a synergistic effect that enhances the overall efficiency of the bioconversion process.

Comprehensive Fermentation Optimization

To achieve maximum conversion efficiency and process economics, researchers implemented a systematic, multivariate optimization approach addressing both nutritional and physical parameters. The initial optimization phase focused on media composition, specifically investigating the effects of various carbon and nitrogen sources on conversion efficiency. This was followed by the optimization of physical parameters including fermentation duration, pH, liquid volume, and inoculation density [1]. The solid-liquid ratio of the substrate emerged as a particularly critical factor, directly influencing both mass transfer efficiency and microbial accessibility to the substrate.

The optimization process employed an orthogonal experimental design to identify the optimal combination of parameters, resulting in a highly efficient and reproducible fermentation protocol [1]. The meticulous attention to these parameters significantly enhanced the conversion efficiency while simultaneously reducing process costs and time requirements, making the approach suitable for potential industrial-scale implementation.

Table 2: Optimized Fermentation Conditions for Arctigenin Production

| Parameter | Optimal Condition | Impact on Fermentation |

|---|---|---|

| Microbial Strains | Aspergillus awamori & Trichoderma reesei | Synergistic β-glucosidase activity |

| Carbon Source | Bran & cornflour | Enhanced microbial growth and enzyme production |

| Nitrogen Source | Peptone | Optimal enzyme expression and microbial vitality |

| Fermentation Time | 168 hours | Complete substrate conversion |

| Temperature | 30°C | Ideal for fungal growth and enzyme activity |

| Agitation Speed | 150 rpm | Optimal oxygen transfer and mixing |

| Solid-Liquid Ratio | 8.0 g F. arctii powder in 130 mL total volume | Maximized substrate concentration and conversion efficiency |

Detailed Fermentation Protocol

Fungal Strain Preparation and Media Formulation

The fermentation protocol begins with the careful preparation of fungal stock cultures and growth media. Aspergillus awamori, Trichoderma reesei, and other comparative strains should be obtained from recognized biological resource centers to ensure genetic stability and functional performance. For long-term preservation, maintain fungal cultures on Potato Dextrose Agar (PDA) slants at 4°C, with transfers to fresh media every 3-4 months to maintain viability [1]. For active culture preparation, transfer strains to PDA plates and incubate at 28-30°C for 5-6 days until mature spores form. Harvest these spores by adding sterile water and gently scraping the surface, then adjust the spore suspension to a concentration of 10⁶-10⁷ spores/mL using sterile physiological saline [1].

For seed culture preparation, inoculate 2.0 mL of spore suspension into 50 mL of Mandel nutrient solution (adjusted to pH 5.0-6.0 with sulfuric acid) in a 250 mL baffled flask. The Mandel nutrient solution should contain appropriate carbon, nitrogen, and mineral sources to support robust fungal growth [1]. Incubate the seed culture at 28-30°C with agitation at 175 rpm for 24-48 hours to obtain actively growing seed culture. This two-stage inoculation approach ensures adequate biomass accumulation before the main fermentation process, promoting more consistent and efficient bioconversion.

Fermentation Process and Conversion

For the main fermentation substrate, prepare a mixture containing 8.0 g of Fructus arctii powder (200 mesh particle size for enhanced surface area), 5.0 g of bran, 5.0 g of cornflour, and 0.6 g of peptone [1]. Transfer this mixture to an appropriate fermentation vessel and sterilize at 121°C for 15 minutes to eliminate contaminants. After sterilization, add 20 mL of sterile Mandel nutrient solution and adjust the total volume to 130 mL with sterile water, resulting in the optimal solid-liquid ratio identified during process optimization [1].

Inoculate the sterile fermentation medium with the prepared seed cultures of both Aspergillus awamori and Trichoderma reesei according to the proportions determined during optimization. Incubate the fermentation culture at 30°C with orbital agitation at 150 rpm for a total duration of 168 hours (7 days) to ensure complete conversion [1]. Throughout the fermentation process, monitor pH changes, which typically demonstrate a gradual increase reaching approximately 10.83 by process completion, indicating active metabolic activity and bioconversion progress. Following the fermentation period, recover the fermented material by drying at 100°C until constant weight, then pulverize to form a homogeneous powder for subsequent extraction and analysis [1].

Analytical Methods and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

The quantitative analysis of this compound and arctigenin throughout the fermentation process is essential for monitoring conversion efficiency and process consistency. For precise quantification, employ an Agilent 1200 series HPLC system or equivalent, equipped with a ZORBAX Extend-C18 column (4.6 mm × 250 mm, 5 μm particle size) maintained at a constant temperature of 30°C [1]. The mobile phase should consist of a methanol and water mixture in a volume ratio of 67:33, delivered at a consistent flow rate of 1.0 mL/min. The injection volume is typically set at 10 μL, with detection performed at 280 nm wavelength, which corresponds to the optimal absorbance characteristics of both analytes [1].

For calibration, prepare standard solutions of this compound and arctigenin with purity ≥99.8% by accurately weighing 9.18 mg of this compound standard and 23.36 mg of arctigenin standard, then dissolving in 50 mL of methanol to create a mixed standard solution [1]. Generate a five-point calibration curve by preparing serial dilutions (2, 4, 6, 8, and 10 mL of mixed standard solution in 10-mL volumetric flasks diluted with methanol). Inject each standard solution in triplicate and plot the peak areas against concentrations to establish linear regression equations for both compounds, ensuring correlation coefficients (R²) exceed 0.999 for quantitative accuracy.

Thin-Layer Chromatography (TLC) for Rapid Screening

For rapid qualitative assessment of fermentation progress, Thin-Layer Chromatography provides a valuable complementary technique. Apply samples and standards to TLC silica gel plates and develop using a solvent system consisting of chloroform, methanol, and glacial acetic acid in a ratio of 95:5:0.15 [1]. Visualize the separated compounds under UV light at 254 nm or using appropriate staining reagents. This method allows for quick verification of this compound conversion and arctigenin production, serving as a valuable process monitoring tool during fermentation optimization.

Calculation of Key Performance Metrics

To objectively evaluate fermentation efficiency, calculate three critical performance parameters using the HPLC quantification data. The conversion rate (T) reflects the efficiency of this compound biotransformation and is calculated as: T = (C₀₁ - Cₑ₁)/C₀₁ × 100, where C₀₁ represents the initial this compound concentration in unfermented powder and Cₑ₁ represents the residual this compound concentration in fermented material [1]. The dissolution rate (S) indicates the overall extraction efficiency and is determined as: S = (Cₑ₁ + Cₑ₂)/(C₀₁ + C₀₂) × 100, where C₀₂ is the initial arctigenin concentration and Cₑ₂ is the final arctigenin concentration in fermented material. The loss rate (L) simply complements the dissolution rate: L = 100 - S [1]. These metrics collectively provide a comprehensive assessment of process performance, with optimal fermentation achieving T > 99%, S > 95%, and L < 5%.

Table 3: HPLC Analytical Parameters for this compound and Arctigenin Quantification

| Parameter | Specification | Purpose |

|---|---|---|

| Column | ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 μm) | Compound separation |

| Mobile Phase | Methanol:Water (67:33 v/v) | Optimal resolution |

| Flow Rate | 1.0 mL/min | Consistent retention times |

| Column Temperature | 30°C | Retention time stability |

| Detection Wavelength | 280 nm | Maximum analyte absorbance |

| Injection Volume | 10 μL | Reproducible quantification |

| Calibration Range | 5 concentration points | Linear quantification |

| Retention Time Tracking | This compound and arctigenin standards | Compound identification |

Downstream Processing and Purification

Extraction and Initial Processing

Following the completion of the fermentation process, the recovery of arctigenin requires efficient extraction and purification techniques to obtain a pharmaceutical-grade product. Begin by subjecting the dried fermented material to exhaustive extraction with methanol, typically using 50 mL of solvent per gram of dry fermented material [1]. Employ sonication assistance for 20 minutes to enhance extraction efficiency by disrupting cellular structures and improving compound solubility. After sonication, allow the mixture to stand overnight to ensure complete extraction, then filter through Whatman No. 1 filter paper or equivalent to remove particulate matter [1]. Concentrate the filtrate under reduced pressure evaporation at temperatures not exceeding 40°C to obtain the crude fermented F. arctii extract, which typically contains arctigenin at an average yield of 19.51 mg/g of starting material [1].

The extraction efficiency plays a crucial role in the overall process economics, with the optimized protocol achieving dissolution rates exceeding 95% while maintaining loss rates below 5%. This represents a significant improvement over conventional extraction methods, which often result in substantially higher compound loss. The careful control of extraction parameters, including solvent volume, extraction time, and temperature, ensures maximum recovery of the target compound while minimizing the co-extraction of undesirable impurities.

Purification by Silica Gel Chromatography

For applications requiring high-purity arctigenin, such as pharmaceutical formulation or mechanistic studies, further purification by column chromatography is essential. Pack a glass chromatography column with silica gel (200-300 mesh) as the stationary phase, using an appropriate slurry packing method to ensure uniform bed density [1]. Dissolve the crude extract in a minimal volume of dichloromethane or ethyl acetate and load carefully onto the prepared column. Elute the column with a stepwise gradient of dichloromethane-methanol or hexane-ethyl acetate, gradually increasing the polarity to selectively recover arctigenin while leaving impurities behind.

Monitor fraction composition by TLC or HPLC, pooling fractions containing pure arctigenin. This purification approach has been demonstrated to achieve exceptional purity levels of 99.33% arctigenin, suitable for even the most demanding pharmaceutical applications [1]. Following purification, remove solvent under reduced pressure and dry the final product under vacuum to obtain arctigenin as a white to off-white powder. The comprehensive downstream processing protocol ensures consistent product quality and facilitates the development of standardized arctigenin products for therapeutic evaluation.

Applications and Mechanistic Insights

Therapeutic Applications and Molecular Mechanisms

Arctigenin produced through microbial fermentation exhibits diverse pharmacological activities with potential applications across multiple therapeutic areas. In metabolic disorders, arctigenin has demonstrated significant efficacy in ameliorating high-fat diet-induced obesity and related metabolic disturbances by remodeling gut microbiota composition and function [3]. The compound enhances the abundance of short-chain fatty acid (SCFA)-producing bacteria while reducing populations of gram-negative bacteria, thereby decreasing circulating lipopolysaccharide (LPS) levels and attenuating metabolic endotoxemia [3]. These microbial changes activate multiple signaling pathways, including G protein-coupled receptors (GPRs) and inhibit histone deacetylase (HDAC) activity, collectively resulting in improved intestinal barrier function, reduced inflammation, and enhanced hepatic lipid metabolism.

In the context of infectious disease, arctigenin exhibits potent anti-inflammatory effects against avian pathogenic Escherichia coli (APEC) infection by modulating critical cellular signaling pathways [2]. Through inhibition of the PI3K/AKT and NF-κB pathways, arctigenin significantly reduces the expression of pro-inflammatory cytokines and decreases phosphorylation of AKT, P65, and IκB proteins [2]. More recently, arctigenin has revealed impressive anti-aging properties, functioning as a senomorphic agent that extends replicative lifespan in yeast models through induction of autophagy, enhancement of antioxidant defenses, and increased telomerase activity [4]. These diverse mechanisms underscore the substantial therapeutic potential of arctigenin produced through microbial fermentation.

Troubleshooting and Technical Notes

Even with optimized protocols, researchers may encounter challenges during the microbial fermentation process for arctigenin production. One common issue is incomplete conversion of this compound to arctigenin, which may result from inadequate β-glucosidase activity. This problem can typically be addressed by verifying the viability and purity of fungal strains through regular subculturing and quality control measures. Additionally, ensure that the carbon-to-nitrogen ratio remains within optimal parameters, as deviation can significantly impact enzyme production and activity [1]. If conversion rates remain suboptimal, consider conducting small-scale experiments to adjust the inoculation ratio of Aspergillus awamori to Trichoderma reesei, as the synergistic relationship between these strains is crucial for maximum conversion efficiency.

Another frequent challenge involves low extraction recovery during downstream processing, resulting in unacceptable loss rates exceeding 5%. This issue can often be mitigated by optimizing the solid-liquid ratio during extraction and ensuring adequate sonication time and power [1]. When using silica gel chromatography for purification, column overloading may occur if the sample-to-stationary-phase ratio exceeds recommended parameters, potentially compromising the exceptional 99.33% purity achievable with this method [1]. For consistent HPLC analysis, maintain strict mobile phase preparation protocols and column conditioning procedures to ensure reproducible retention times and accurate quantification of both this compound and arctigenin throughout the fermentation monitoring process.

Table 4: Troubleshooting Guide for Common Fermentation Issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| Incomplete conversion (<99%) | Suboptimal microbial vitality, incorrect C/N ratio, inadequate fermentation time | Verify strain viability, optimize nutrient balance, extend fermentation to 168h |

| Low dissolution rate (<95%) | Insufficient extraction, improper solvent volume, inadequate sonication | Optimize solid-liquid ratio, ensure complete solvent coverage, increase sonication time |

| High loss rate (>5%) | Adsorption to matrix, degradation during processing, inefficient filtration | Add protective antioxidants, optimize temperature control, use appropriate filter media |

| HPLC peak broadening | Column degradation, mobile phase contamination, excessive injection volume | Replace guard column, use HPLC-grade solvents, reduce injection volume if needed |